Cas no 2138570-04-2 (4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid)

4-Ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid is a specialized organic compound featuring a unique triazole-functionalized butanoic acid structure. Its key advantages include a multifunctional molecular framework, combining an ethoxy group, a hydroxy-substituted carbon, and a 1,2,4-triazole moiety, which may enhance reactivity in synthetic applications. The presence of both carboxylic acid and ester functionalities offers versatility in further derivatization or as an intermediate in pharmaceutical or agrochemical synthesis. The compound’s structural complexity allows for potential applications in catalysis or as a ligand in coordination chemistry. Its well-defined stereochemistry and functional group arrangement make it a valuable candidate for research in medicinal chemistry or material science.
4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid structure
2138570-04-2 structure
Product name:4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
CAS No:2138570-04-2
MF:C10H15N3O5
MW:257.243202447891
CID:5995621
PubChem ID:165958786

4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
    • EN300-1168326
    • 2138570-04-2
    • Inchi: 1S/C10H15N3O5/c1-3-13-8(11-6-12-13)10(17,5-7(14)15)9(16)18-4-2/h6,17H,3-5H2,1-2H3,(H,14,15)
    • InChI Key: UPEJZLJZFFZGOL-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OCC)(CC(=O)O)C1=NC=NN1CC

Computed Properties

  • Exact Mass: 257.10117059g/mol
  • Monoisotopic Mass: 257.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 115Ų

4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1168326-100mg
4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
2138570-04-2
100mg
$855.0 2023-10-03
Enamine
EN300-1168326-50mg
4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
2138570-04-2
50mg
$816.0 2023-10-03
Enamine
EN300-1168326-5.0g
4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
2138570-04-2
5g
$2816.0 2023-05-23
Enamine
EN300-1168326-1.0g
4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
2138570-04-2
1g
$971.0 2023-05-23
Enamine
EN300-1168326-2500mg
4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
2138570-04-2
2500mg
$1903.0 2023-10-03
Enamine
EN300-1168326-1000mg
4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
2138570-04-2
1000mg
$971.0 2023-10-03
Enamine
EN300-1168326-10000mg
4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
2138570-04-2
10000mg
$4176.0 2023-10-03
Enamine
EN300-1168326-500mg
4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
2138570-04-2
500mg
$933.0 2023-10-03
Enamine
EN300-1168326-5000mg
4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
2138570-04-2
5000mg
$2816.0 2023-10-03
Enamine
EN300-1168326-0.05g
4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid
2138570-04-2
0.05g
$816.0 2023-05-23

4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid Related Literature

Additional information on 4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid

Comprehensive Overview of 4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid (CAS No. 2138570-04-2)

4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid (CAS No. 2138570-04-2) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique triazole and hydroxybutanoic acid moieties, exhibits potential applications in drug development, particularly in the design of enzyme inhibitors and bioactive molecules. Its structural complexity and functional groups make it a valuable candidate for exploring novel therapeutic pathways.

The CAS No. 2138570-04-2 is often associated with cutting-edge research in small molecule therapeutics and biochemical modulation. Researchers are particularly interested in its ethoxy and hydroxy functional groups, which contribute to its solubility and reactivity. These properties are critical for optimizing drug delivery systems and enhancing bioavailability, topics that are currently trending in pharmaceutical forums and academic discussions.

In recent years, the demand for triazole derivatives has surged due to their versatility in antifungal, antibacterial, and anti-inflammatory applications. The 1,2,4-triazole ring in 4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid is a key feature that aligns with these research interests. This compound's potential to interact with biological targets, such as enzymes and receptors, makes it a focal point for studies on structure-activity relationships (SAR) and drug design.

Another area of interest is the compound's role in metabolic engineering and biocatalysis. The hydroxybutanoic acid segment is reminiscent of intermediates in metabolic pathways, suggesting possible applications in biomanufacturing and green chemistry. As sustainability becomes a priority in the chemical industry, compounds like CAS No. 2138570-04-2 are being explored for their eco-friendly synthesis routes and biodegradability.

From a technical standpoint, the synthesis of 4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid involves multi-step organic reactions, including esterification, oxidation, and cyclization. These processes are often optimized for yield and purity, addressing common challenges in scale-up production. Researchers frequently search for protocols and analytical methods (e.g., HPLC, NMR) to characterize this compound, reflecting its growing importance in laboratory settings.

The compound's nomenclature, 4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid, may appear daunting, but it systematically describes its structure. Breaking it down: the ethoxy group at position 4, the 1-ethyl-1H-1,2,4-triazol-5-yl substituent at position 3, and the hydroxy and oxo functional groups highlight its multifunctional nature. Such detailed naming conventions are essential for accurate database searches and patent filings, which are frequent queries among chemists and IP professionals.

In conclusion, 4-ethoxy-3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxy-4-oxobutanoic acid (CAS No. 2138570-04-2) represents a promising avenue for scientific exploration. Its structural features align with contemporary research trends, from drug discovery to sustainable chemistry. As interest in heterocyclic compounds and bioactive molecules continues to rise, this compound is poised to play a pivotal role in advancing both academic and industrial innovations.

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